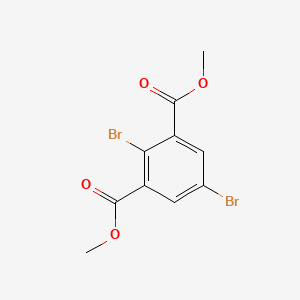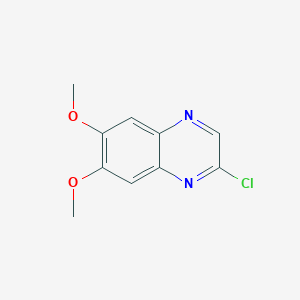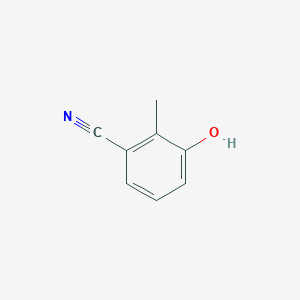
3-Hydroxy-2-methylbenzonitrile
Overview
Description
3-Hydroxy-2-methylbenzonitrile is an organic compound with the molecular formula C8H7NO It is characterized by a hydroxyl group (-OH) and a nitrile group (-CN) attached to a benzene ring, with a methyl group (-CH3) at the second position
Synthetic Routes and Reaction Conditions:
-
From 3-Methoxy-2-methylbenzonitrile:
-
From 3-Bromo-2-methylphenol:
Reagents: Copper(I) cyanide, tetrakis(triphenylphosphine)palladium(0)
Solvent: N,N-dimethylformamide
Conditions: The reaction is conducted at 120°C for 16 hours under an inert atmosphere.
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the above synthetic routes can be adapted for larger-scale production with appropriate optimization of reaction conditions and purification processes.
Types of Reactions:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group, leading to the formation of 2-methylbenzamide.
Reduction: The nitrile group can be reduced to form an amine group, resulting in 3-hydroxy-2-methylbenzylamine.
Substitution: The hydroxyl group can undergo substitution reactions to form various ethers or esters.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or catalytic hydrogenation.
Substitution: Reagents such as alkyl halides or acyl chlorides in the presence of a base.
Major Products:
Oxidation: 2-Methylbenzamide
Reduction: 3-Hydroxy-2-methylbenzylamine
Substitution: Various ethers or esters depending on the substituent introduced.
Scientific Research Applications
3-Hydroxy-2-methylbenzonitrile has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with enzymes or receptors.
Medicine: Explored for its potential therapeutic properties, although specific applications are still under research.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-Hydroxy-2-methylbenzonitrile depends on its interaction with specific molecular targets. The hydroxyl and nitrile groups can participate in hydrogen bonding and other interactions with biological molecules, potentially affecting enzyme activity or receptor binding. Detailed studies on its molecular targets and pathways are ongoing.
Comparison with Similar Compounds
3-Hydroxybenzonitrile: Lacks the methyl group, which may affect its reactivity and interactions.
2-Methylbenzonitrile:
3-Methoxy-2-methylbenzonitrile: Contains a methoxy group instead of a hydroxyl group, influencing its reactivity and biological activity.
Uniqueness: 3-Hydroxy-2-methylbenzonitrile is unique due to the presence of both hydroxyl and nitrile groups on the benzene ring, along with a methyl group. This combination of functional groups provides distinct chemical properties and potential for diverse applications.
Properties
IUPAC Name |
3-hydroxy-2-methylbenzonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7NO/c1-6-7(5-9)3-2-4-8(6)10/h2-4,10H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BQAMEYNBQIHQPO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1O)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10626957 | |
| Record name | 3-Hydroxy-2-methylbenzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10626957 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
133.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
55289-04-8 | |
| Record name | 3-Hydroxy-2-methylbenzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10626957 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details







Synthesis routes and methods III
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
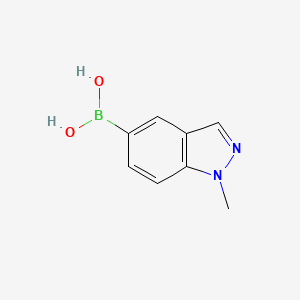
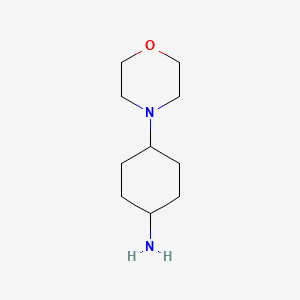
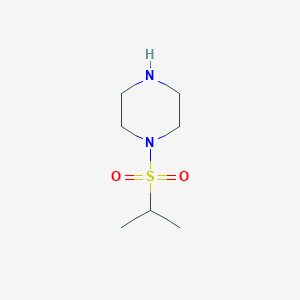
![9,9'-Spirobi[fluoren]-2-ylboronic acid](/img/structure/B1322487.png)
![Imidazo[1,5-a]pyridine-6-carboxylic acid](/img/structure/B1322488.png)
![Ethyl 6-bromopyrrolo[1,2-c]pyrimidine-3-carboxylate](/img/structure/B1322489.png)
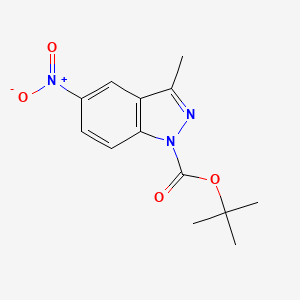



![Fmoc-3-endo-aminobicyclo[2.2.1]-hept-5-ene-2-endo-carboxylic acid](/img/structure/B1322507.png)

